N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that belongs to the class of 1,2,4-thiadiazole derivatives
Preparation Methods
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-ethoxybenzoyl hydrazide with 4-methoxyphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising antimicrobial and antifungal activities.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves the inhibition of specific enzymes or receptors in the target cells. The compound interacts with molecular targets such as DNA, proteins, or cell membranes, leading to the disruption of essential cellular processes. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other 1,2,4-thiadiazole derivatives, such as:
- N-(4-nitrophenyl)-1,2,4-thiadiazol-5-amine
- N-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine
- N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. This compound is unique due to its specific combination of ethoxy and methoxy substituents, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-3-25-15-6-4-13(5-7-15)18-21-19(27-22-18)20-17(23)12-26-16-10-8-14(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
MRAJLXGGCBITJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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